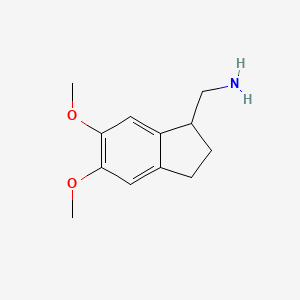
5,6-Dimethoxyindan-1-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxyindan-1-methylamine is an organic compound that belongs to the class of indanamines It is characterized by the presence of two methoxy groups attached to the indane ring and a methylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxyindan-1-methylamine typically involves the bromination of 5,6-dimethoxyindan-1-one followed by amination. One common method involves the reaction of 5,6-dimethoxyindan-1-one with bromine (Br2) in the presence of potassium hydroxide (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) at low temperatures (around 0°C) to yield the monobrominated product . This intermediate can then be subjected to nucleophilic substitution with methylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxyindan-1-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The methoxy groups and the methylamine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like methylamine, sodium hydride (NaH), and various halogenating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5,6-Dimethoxyindan-1-methylamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxyindan-1-methylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the methylamine group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyindan-1-one: A precursor in the synthesis of 5,6-Dimethoxyindan-1-methylamine.
5,6-Dihydroxyindan-1-one: Another related compound with hydroxyl groups instead of methoxy groups.
5,6-Difluoroindan-1-one: A fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to the presence of both methoxy groups and a methylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-8-3-4-9(7-13)10(8)6-12(11)15-2/h5-6,9H,3-4,7,13H2,1-2H3 |
InChI Key |
IYJRUYCPCKOMAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
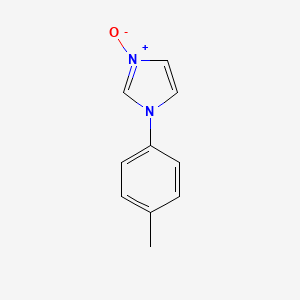

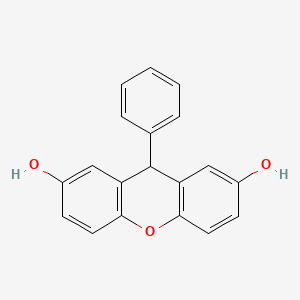
![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
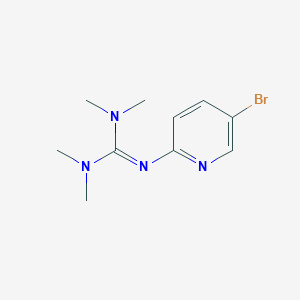
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
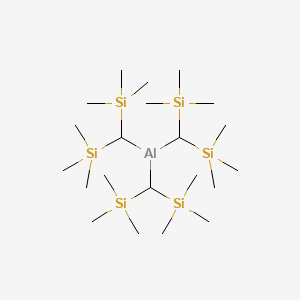
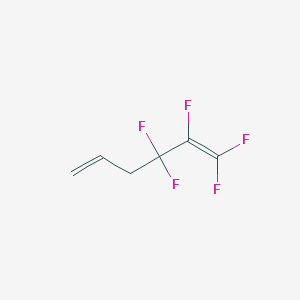
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
